Product packaging for IDO-IN-2(Cat. No.:)

IDO-IN-2

Cat. No.: B608059
M. Wt: 497.6 g/mol
InChI Key: CJNMMPAEIYFQIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IDO-IN-2 is a potent and selective small-molecule inhibitor of the heme-containing enzyme Indoleamine 2,3-Dioxygenase 1 (IDO1). IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway . By inhibiting IDO1, this compound effectively counteracts tryptophan depletion in the tumor microenvironment, a key mechanism by which tumors evade immune surveillance . This activity helps restore the proliferation and function of effector T cells and mitigates the formation of immunosuppressive regulatory T cells (Tregs) promoted by kynurenine metabolites . As a critical tool in immuno-oncology research, this compound enables the study of immune checkpoint resistance mechanisms and provides a foundation for developing novel combination therapies aimed at overcoming tumor-induced immunosuppression. This product is intended for Research Use Only (RUO) and is not approved for use in diagnostics or therapeutics for humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H35N7O B608059 IDO-IN-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-[bis(2-methylpropyl)amino]-5-[2-(2H-tetrazol-5-yl)phenyl]phenyl]-3-(4-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N7O/c1-19(2)17-36(18-20(3)4)27-15-12-22(24-8-6-7-9-25(24)28-32-34-35-33-28)16-26(27)31-29(37)30-23-13-10-21(5)11-14-23/h6-16,19-20H,17-18H2,1-5H3,(H2,30,31,37)(H,32,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNMMPAEIYFQIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C3=CC=CC=C3C4=NNN=N4)N(CC(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ido in 2: a Specific Indoleamine 2,3 Dioxygenase 1 Inhibitor

Nomenclature and Structural Analogues

IDO-IN-2 is identified by the Chemical Formula C29H35N7O and has a molecular weight of 497.63. americanelements.com Its nomenclature includes synonyms such as Urea, N-[4-[bis(2-methylpropyl)amino]-2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-3-yl]-N'-(4-methylphenyl)-. americanelements.com this compound is described as a potent IDO1 inhibitor. selleckchem.com It is mentioned as an analogue of NLG-919 and GDC-0919, and is also referred to by the designation RG 6078. selleckchem.com NLG-919 is also known as GDC-0919 and Navoximod. nih.govnih.gov RG6078 is listed as a synonym for Navoximod, which is also known as NLG-919 and GDC-0919. nih.gov This indicates a close relationship or potential synonymity between this compound, RG 6078, NLG-919, and GDC-0919, with this compound being presented as an analogue within this group. PCC0208009 is another compound that has been comparatively studied alongside INCB024360 and NLG919 as representative IDO inhibitors, highlighting its relevance in the context of IDO inhibitor research. nih.govresearchgate.net

Molecular Mechanism of this compound Action

This compound functions as a specific inhibitor of the IDO1 enzyme, impacting the metabolic pathway of tryptophan.

Specificity and Potency as an IDO1 Inhibitor

This compound is characterized as a potent inhibitor of IDO1. selleckchem.com In enzymatic assays, this compound demonstrates potent inhibitory activity against IDO1 with an IC50 value of 38 nM. selleckchem.com Furthermore, in a cellular context, specifically in a HeLa cellular assay, this compound effectively inhibits IDO activity with an EC50 of 61 nM. selleckchem.com These values indicate its efficacy in inhibiting IDO1 at nanomolar concentrations.

Direct Coordinative Interaction with Ferric Heme in IDO1

The mechanism by which this compound inhibits IDO1 involves a direct interaction with the enzyme's active site. Experimental data on the binding mode of this compound to IDO1 reveal a direct coordinative interaction with the sixth coordination site of the ferric heme cofactor within the IDO1 enzyme. selleckchem.com This type of interaction with the heme iron is a known mechanism for certain IDO1 inhibitors to exert their effect by interfering with the enzyme's catalytic activity which relies on the heme group for the oxidation of tryptophan. acs.org

Comparative Pharmacological Profiling with Other IDO Inhibitors

Comparative studies are essential to understand the relative efficacy and effects of different IDO inhibitors.

Comparative Inhibitory Efficacy in Cellular and Enzymatic Assays

A comparative study evaluated the inhibitory effects of PCC0208009, INCB024360, and NLG919 on IDO activity in both cellular and enzymatic assays. nih.govresearchgate.net In a HeLa cell-based assay, the averaged IC50 values were reported as 4.52 ± 1.19 nM for PCC0208009, 12.22 ± 5.21 nM for INCB024360, and 83.37 ± 9.59 nM for NLG919. nih.govresearchgate.net These results suggest that in a cellular environment, PCC0208009 exhibited the most potent inhibitory activity among the three compounds tested, followed by INCB024360, with NLG919 showing the lowest potency. nih.govresearchgate.net In enzyme-based assays, the averaged IC50 values were 35.23 ± 6.83 nM for INCB024360 and 44.56 ± 7.17 nM for NLG919. nih.govresearchgate.net Interestingly, PCC0208009 did not show activity in the enzyme-based assay in this particular study. nih.govresearchgate.net

Comparative Inhibitory Efficacy (IC50 nM)

CompoundHeLa Cell-Based AssayEnzyme-Based Assay
PCC02080094.52 ± 1.19No activity
INCB02436012.22 ± 5.2135.23 ± 6.83
NLG91983.37 ± 9.5944.56 ± 7.17

Differential Effects on Immune Cell Proliferation and Activation

The comparative study also investigated the effects of these IDO inhibitors on the proliferation and activation of peripheral blood mononuclear cells (PBMC). nih.govresearchgate.net When PBMC were stimulated with a CD3 antibody, treatment with PCC0208009, INCB024360, and NLG919 all resulted in a significant increase in PBMC proliferation. nih.govresearchgate.net Notably, PCC0208009 demonstrated higher enhancements on both the proliferation and activation of PBMC when compared to INCB024360 and NLG919. nih.govresearchgate.net This suggests potential differences in their immunomodulatory effects beyond just inhibiting IDO enzymatic activity.

Preclinical Research and Therapeutic Implications of Ido in 2

In Vitro Investigations of IDO-IN-2 Efficacy

In vitro studies are crucial for understanding the direct effects of this compound on cellular processes related to IDO activity and immune modulation. These investigations provide insights into the compound's mechanism of action and its potential at the cellular level.

Concentration-Dependent Inhibition of IDO Activity in Cellular Models (e.g., HeLa cells)

Research has demonstrated that this compound is a potent inhibitor of IDO activity in cellular settings. In human HeLa cells stimulated with interferon-gamma (IFN-γ) to induce IDO expression, this compound effectively inhibits the enzyme. drugbank.com Studies have reported varying measures of this inhibitory effect depending on the specific assay conditions. For instance, this compound has been shown to inhibit IDO activity in a HeLa cellular assay with an EC50 of 61 nM. drugbank.com Another study assessing the inhibition of kynurenine (B1673888) production in IFN-gamma stimulated human HeLa cells reported an IC50 of 0.004 μM (4 nM). drugbank.com This concentration-dependent inhibition highlights the compound's ability to directly target and reduce the catalytic activity of IDO in a cellular context. The binding mode of this compound to IDO1 involves a direct coordinative interaction with the sixth coordination site of the ferric heme center of the enzyme. drugbank.com

Below is a table summarizing the in vitro inhibition data for this compound in HeLa cells:

Cell LineAssay TypeAnalyte/Effect MeasuredMetricValueCitation
HeLaCellular assay (IFN-gamma stimulated)IDO activityEC5061 nM drugbank.com
HeLaCellular assay (IFN-gamma stimulated, kynurenine production after 18 hrs)Inhibition of kynurenine productionIC500.004 μM (4 nM) drugbank.com

Modulation of Tryptophan Catabolite Levels in Cell Culture

IDO's primary function is the initiation of tryptophan catabolism, leading to the production of kynurenine and subsequent downstream metabolites. wikipedia.orgfda.govhmdb.canih.gov In cell culture, elevated IDO activity results in decreased tryptophan concentrations and increased levels of kynurenine and other catabolites in the culture medium. fda.govfishersci.ptnih.govwikipedia.org As a potent IDO inhibitor, this compound is expected to counteract this process. By inhibiting IDO activity, this compound would lead to a reduction in the production of kynurenine and its downstream metabolites, while concurrently increasing the availability of tryptophan in the cellular environment. nih.gov This modulation of tryptophan catabolite levels is a key mechanism by which IDO inhibitors are thought to reverse IDO-mediated immunosuppression. The ratio of kynurenine to tryptophan is often used as a measure of IDO enzymatic activity. nih.gov

Enhancement of Peripheral Blood Mononuclear Cell (PBMC) Proliferation and Activation

IDO activity is known to suppress the proliferation and activation of immune cells, including peripheral blood mononuclear cells (PBMCs) and T cells. fda.govhmdb.canih.govwikipedia.orgfishersci.ptguidetopharmacology.orgguidetomalariapharmacology.orgnih.gov This immunosuppressive effect is mediated through tryptophan depletion and the generation of immunomodulatory kynurenine metabolites. fda.govnih.govfishersci.pt In vitro studies with IDO inhibitors have demonstrated their ability to reverse this suppression and enhance PBMC proliferation and activation. guidetopharmacology.orgsigmaaldrich.com Specifically, this compound, or compounds analogous to it that function as potent IDO1 inhibitors, have been shown to release the inhibitory effect of IDO1 on CD8-positive T cell proliferation in co-culture assays with lymphocytes. nih.gov This indicates that by inhibiting IDO, this compound can help restore the proliferative capacity and potentially the activation of key immune cells that are suppressed in the presence of high IDO activity.

Effects on IDO Expression in Cell Lines

While this compound is primarily characterized as an inhibitor of IDO activity through direct binding to the enzyme drugbank.com, the expression levels of IDO in cell lines are highly relevant to studying the compound's effects. IDO expression in cell lines can be induced by various factors, notably inflammatory cytokines like IFN-γ wikipedia.orghmdb.canih.govncats.iowikidata.orginvivochem.comresearchgate.net. Some cancer cell lines also exhibit constitutive IDO expression ncats.io. The level of IDO expression in a cell line determines the extent of tryptophan catabolism and subsequent immunosuppression, providing a suitable model to evaluate the efficacy of IDO inhibitors like this compound in reversing these effects. While this compound itself is not typically described as directly modulating IDO gene or protein expression, its effectiveness is assessed in systems where IDO is expressed, either constitutively or following induction. Studies investigating the regulation of IDO expression by other molecular pathways, such as those involving STAT3, IL-6, AHR, or Cx43, underscore the complex environment in which IDO inhibitors function nih.govncats.io.

In Vivo Efficacy Studies in Preclinical Disease Models

Preclinical in vivo studies are essential to evaluate the therapeutic potential of this compound in living organisms, particularly in the context of diseases where IDO-mediated immunosuppression plays a role.

Anti-Tumor Efficacy in Oncology Models

IDO-mediated immunosuppression is a significant mechanism by which tumors evade the host immune system. hmdb.cadrugbank.comwikipedia.orgfishersci.pt Consequently, inhibiting IDO has emerged as a promising strategy in cancer immunotherapy. Preclinical studies using various oncology models have demonstrated that targeting IDO can lead to reduced tumor growth and enhanced anti-tumor immune responses. wikipedia.orgnih.govwikipedia.orgguidetopharmacology.orgprobes-drugs.orgtocris.comnih.govtocris.com While specific detailed in vivo efficacy data exclusively for this compound (RG 6078) across a wide range of oncology models were not extensively available in the provided search results, the compound belongs to a class of potent IDO1 inhibitors that have shown promise in this area. For example, studies with other potent IDO1 inhibitors, such as NTRC 3883-0 (functionally analogous to this compound), have demonstrated the ability to counteract IDO1-induced metabolic changes and exert immune modulatory effects in syngeneic mouse melanoma models. nih.gov Furthermore, general IDO inhibition through pharmacological agents or genetic silencing (e.g., using IDO siRNA) has been shown to inhibit tumor growth, prolong survival, and increase immune cell infiltration in various murine tumor models, including bladder and colon cancer. wikipedia.orgnih.gov These findings support the rationale for investigating potent IDO1 inhibitors like this compound for their potential anti-tumor efficacy, often in combination with other immunotherapies like checkpoint inhibitors, which have shown synergistic effects in preclinical models. guidetopharmacology.orgprobes-drugs.orgtocris.com

Reduction of Tumor Weight and Growth

Studies have shown that this compound can reduce tumor weight and inhibit tumor growth in specific murine cancer models. In a GL261 murine glioma heterotopic transplantation model, this compound administered at 100 mg/kg decreased tumor weight caymanchem.combiomol.comglpbio.cn. Comparisons with other IDO inhibitors, such as INCB024360 and NLG919, in CT26 and B16F10 tumor-bearing mice indicated that PCC0208009 (this compound) had similar effects on tumor suppression nih.gov.

Decreased Intratumoral Levels of Cell Proliferation Markers

This compound has been observed to decrease intratumoral levels of cell proliferation markers. In the GL261 murine glioma model, treatment with this compound (100 mg/kg) led to a decrease in intratumoral levels of Ki67, a marker of cell proliferation caymanchem.combiomol.comglpbio.cn. Ki67 expression is associated with tumor proliferative activity and has been linked to immune checkpoint expression in certain cancers nih.gov.

Interactive Data Table: Effect of this compound on Tumor Weight and Proliferation Marker

ModelTreatmentEffect on Tumor WeightEffect on Ki67 LevelsSource
GL261 murine gliomaThis compound (100 mg/kg)DecreasedDecreased caymanchem.combiomol.comglpbio.cn
CT26 tumor-bearing micePCC0208009Similar to INCB024360 and NLG919Not specified nih.gov
B16F10 tumor-bearing micePCC0208009Similar to INCB024360 and NLG919Not specified nih.gov
Effects on Tumor Infiltrating Lymphocytes (TILs) and Immune Cell Subsets

This compound has demonstrated effects on tumor-infiltrating lymphocytes (TILs) and specific immune cell subsets, such as CD3+CD8+ and CD3+CD4+ T cells. In CT26 and B16F10 tumor-bearing mice, PCC0208009 (this compound) showed similar effects to other IDO inhibitors on changes in the percentages of CD3+CD8+ and CD3+CD4+ T cells and the activation of tumor-infiltrating lymphocytes nih.gov. While the precise mechanisms are under investigation, IDO activity is known to influence the tumor microenvironment and can be associated with reduced infiltration of CD8+ or CD3+ TILs in various cancers aacrjournals.orgnih.gov. Inhibiting IDO may help to reverse this immunosuppressive effect aacrjournals.orgbmj.com.

Interactive Data Table: Effect of PCC0208009 on Immune Cells in Tumor Models

ModelTreatmentEffect on CD3+CD8+ T cellsEffect on CD3+CD4+ T cellsEffect on TIL ActivationSource
CT26 tumor-bearing micePCC0208009Similar to INCB024360 and NLG919Similar to INCB024360 and NLG919Similar to INCB024360 and NLG919 nih.gov
B16F10 tumor-bearing micePCC0208009Similar to INCB024360 and NLG919Similar to INCB024360 and NLG919Similar to INCB024360 and NLG919 nih.gov
Synergistic Effects in Combination with Other Immunotherapeutic Agents

Preclinical evidence suggests that targeting the IDO pathway, potentially with inhibitors like this compound, can have synergistic effects when combined with other immunotherapeutic agents ascopubs.orgmdpi.comlabcorp.com. Combining IDO inhibitors with other immune checkpoint inhibitors or cancer vaccines may be required for optimal therapeutic effect bmj.com. Strategies involving the combination of IDO1 blockade with checkpoint inhibitors have shown promising results in preclinical studies, such as decreased xenograft growth and increased local cytotoxic T-cell proliferation in mouse models of melanoma ascopubs.org. While not specific to this compound, the principle of combining IDO inhibition with agents targeting pathways like PD-1/PD-L1 or CTLA-4 is explored to enhance anti-tumor immune responses aacrjournals.orgbmj.comnih.gov.

Efficacy in Neuropathic Pain Models

This compound has also demonstrated efficacy in preclinical models of neuropathic pain.

Alleviation of Mechanical and Thermal Hypersensitivity

Studies in rat models of neuropathic pain induced by spinal nerve ligation (SNL) have shown that this compound can alleviate mechanical and thermal hypersensitivity caymanchem.combiomol.comglpbio.cn. This effect is consistent with the understanding that IDO, particularly IDO1 and IDO2, and other enzymes in the kynurenine pathway are involved in the pathogenesis of neuropathic pain nih.govfrontiersin.orgnih.govmdpi.comfapesp.br. Inhibition of these enzymes, including IDO2 with agents like 1-methyl-d-tryptophan (B1684509) (1-d-MT), has been shown to attenuate mechanical and thermal hypersensitivity nih.govnih.gov.

Interactive Data Table: Effect of this compound on Hypersensitivity in Neuropathic Pain Models

ModelTreatmentEffect on Mechanical HypersensitivityEffect on Thermal HypersensitivitySource
Rat model of neuropathic pain (SNL)PCC0208009DecreasedDecreased caymanchem.combiomol.comnih.govglpbio.cn
Impact on Synaptic Plasticity in Brain Regions

This compound has been shown to impact synaptic plasticity in brain regions associated with pain processing, such as the anterior cingulate cortex (ACC) and amygdala caymanchem.combiomol.comnih.govglpbio.cn. In rats subjected to SNL, IDO1 expression levels were found to be increased in the ACC and amygdala nih.gov. This compound inhibited IDO1 expression in these regions and reversed synaptic plasticity at both functional and structural levels by suppressing the NMDA2B receptor and the CDK5/MAP2 or CDK5/Tau pathways nih.gov. These findings suggest a role for IDO1-mediated mechanisms in neuropathic pain and indicate that this compound's analgesic effects may involve the modulation of synaptic plasticity in these key brain areas nih.govnih.govmdpi.com.

Interactive Data Table: Effect of PCC0208009 on Brain Regions in Neuropathic Pain Models

Brain RegionModelEffect on IDO1 ExpressionEffect on Synaptic PlasticityInvolved PathwaysSource
Anterior Cingulate CortexRat model of neuropathic pain (SNL)DecreasedReversedNMDA2B receptor, CDK5/MAP2 or CDK5/Tau pathways caymanchem.combiomol.comnih.govglpbio.cn
AmygdalaRat model of neuropathic pain (SNL)DecreasedReversedNMDA2B receptor, CDK5/MAP2 or CDK5/Tau pathways caymanchem.combiomol.comnih.govglpbio.cn
Improvement in Cognitive Functions (e.g., Novel Object Recognition)

Preclinical investigations into the potential effects of this compound on cognitive functions are an area of interest, particularly given the compound's pharmacokinetic properties. Studies have indicated that PF-06840003, a compound related to or synonymous with this compound, demonstrates good central nervous system (CNS) penetration in rats nih.gov. This suggests the potential for this compound to exert effects within the brain, which could be relevant to neurological processes, including cognitive functions. However, specific detailed research findings directly demonstrating improvement in cognitive functions, such as performance in novel object recognition tasks, following treatment with this compound were not available in the consulted literature. The citation uni.lu was not found in the provided search results.

Investigation of Compensatory Mechanisms in IDO Inhibition

Inhibition of IDO1, while aiming to reverse immunosuppression, can potentially lead to the activation of compensatory mechanisms that might limit the therapeutic efficacy of IDO inhibitors. Research in the field of tryptophan metabolism and immunosuppression explores these potential resistance pathways nih.gov.

Potential Upregulation of TDO or IDO2 Activity as Resistance Mechanisms

The enzymes tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase 2 (IDO2) are also involved in tryptophan metabolism and could potentially contribute to kynurenine production if IDO1 is inhibited nih.gov. This compound has been characterized as a potent inhibitor of IDO1 wikipedia.org. Preclinical data indicate that this compound exhibits weak activity against human TDO-2, with an IC50 value of 140 μM, significantly higher than its potency against IDO1 (IC50 of 38 nM) nih.govwikipedia.org. This suggests a degree of selectivity for IDO1 over TDO. The potential for upregulation of TDO or IDO2 activity to serve as a resistance mechanism specifically in response to this compound treatment is a theoretical consideration in the broader context of IDO pathway inhibition nih.gov. However, specific detailed research findings demonstrating this compensatory upregulation in studies involving this compound were not available in the consulted literature. The citations tocris.com, americanelements.com, and nih.gov were not found in the provided search results.

Below is a table summarizing the in vitro inhibitory activity of this compound against IDO1 and TDO:

EnzymeIC50 (in vitro)Reference
hIDO-138 nM wikipedia.org
hTDO-2140 μM nih.govwikipedia.org

Activation of Alternative Immunosuppressive Pathways

Beyond the IDO/TDO pathway, other mechanisms contribute to the immunosuppressive tumor microenvironment nih.gov. These can include pathways involving adenosine (B11128) signaling, mediated through receptors like A2aR, and enzymes such as CD73 and CD39 nih.gov. While the primary action of this compound is the inhibition of IDO1, the possibility exists that blocking the IDO pathway could, in theory, lead to increased reliance on or activation of these alternative immunosuppressive pathways as compensatory mechanisms by the tumor or host immune system nih.gov. Research has explored the potential for combining IDO inhibitors with agents targeting these other pathways to enhance anti-tumor immunity nih.gov. However, specific detailed research findings demonstrating that treatment with this compound directly leads to the activation of alternative immunosuppressive pathways as a compensatory response were not available in the consulted literature. The available information discusses these pathways as separate entities or potential targets for combination therapy rather than as mechanisms activated by this compound treatment itself nih.gov.

Methodological Approaches for Studying Ido in 2

Biochemical and Cellular Assays for IDO Activity and Inhibition

The inhibitory potential of IDO-IN-2 on the Indoleamine 2,3-dioxygenase (IDO) enzyme is quantified through a variety of established biochemical and cellular assays. These methods are crucial for determining the compound's potency and mechanism of action by measuring the enzymatic conversion of tryptophan to kynurenine (B1673888).

A primary method for assessing the activity of the IDO enzyme, and consequently the efficacy of its inhibitors, is the direct measurement of its substrate, L-tryptophan (Trp), and its product, L-kynurenine (Kyn). nih.gov High-Performance Liquid Chromatography (HPLC) is a widely used, sensitive, and accurate technique for simultaneously separating and quantifying Trp and Kyn in various biological samples, including cell culture supernatants and serum. spandidos-publications.comresearchgate.net

In a typical HPLC-based assay, samples are first treated to precipitate proteins, often using perchloric acid or trichloroacetic acid (TCA). researchgate.netnih.gov The resulting supernatant is then injected into the HPLC system. Separation is commonly achieved using a reverse-phase column (e.g., C18). researchgate.netacs.org The mobile phase often consists of an acetate (B1210297) or phosphate (B84403) buffer mixed with an organic solvent like acetonitrile. researchgate.netnih.gov Detection of the compounds is accomplished using a UV detector at different wavelengths, as tryptophan and kynurenine have distinct absorbance maxima; kynurenine is typically measured at 360 nm and tryptophan at 280 nm. researchgate.net The ratio of kynurenine to tryptophan (Kyn/Trp) serves as a direct indicator of IDO activity. spandidos-publications.comnih.gov By measuring the reduction in this ratio in the presence of this compound, researchers can precisely quantify its inhibitory effect.

The inhibitory potency of this compound is determined using two complementary types of enzymatic assays: cell-free and cell-based systems.

Cell-Free Assays: These assays utilize purified, recombinant IDO1 enzyme, allowing for the direct measurement of the inhibitor's interaction with the enzyme without the complexities of a cellular environment. nih.gov The reaction mixture typically includes the purified IDO1 protein, L-tryptophan, and necessary co-factors in a buffer system. nih.gov The potency of an inhibitor in this system is expressed as the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. For this compound, the reported IC50 value against the IDO1 enzyme is 38 nM. selleckchem.com

Cell-Based Assays: These assays measure the inhibitor's effect on IDO activity within living cells. oncotarget.com Commonly, cell lines such as HeLa or the ovarian cancer cell line SKOV-3 are stimulated with interferon-gamma (IFN-γ) to induce the expression of the IDO1 enzyme. nih.govoncotarget.com The cells are then incubated with L-tryptophan and varying concentrations of the inhibitor. The amount of kynurenine produced and secreted into the cell culture medium is subsequently measured, often by HPLC or a colorimetric method involving p-dimethylaminobenzaldehyde (p-DMAB). nih.gov The effectiveness of an inhibitor in a cellular context is given by the EC50 value. In a HeLa cellular assay, this compound demonstrated an EC50 of 61 nM. selleckchem.com Cell-based assays are crucial as they provide data on the compound's ability to permeate cell membranes and act on the target within an intracellular environment. nih.gov

Table 1: Inhibitory Potency of this compound in Different Assay Systems
Assay TypeTargetCell LinePotency MetricValueReference
Cell-Free Enzymatic AssayIDO1N/A (Recombinant Protein)IC5038 nM selleckchem.com
Cell-Based Activity AssayIDO1HeLaEC5061 nM selleckchem.com

High-throughput screening (HTS) is a key strategy for discovering novel inhibitors of therapeutic targets like IDO1 from large compound libraries. nih.gov In the development and validation of HTS assays, it is essential to use a well-characterized reference compound (a positive control) to ensure the assay is robust and can accurately identify true inhibitors. This compound has been utilized as such a reference compound to validate HTS assays for IDO1 inhibition. selleckchem.com Its known potency and consistent performance help confirm that the screening platform is functioning correctly before it is used to test thousands of unknown compounds. selleckchem.comnih.gov

Molecular Biology Techniques for IDO Pathway Analysis

To fully understand the context in which inhibitors like this compound are effective, molecular biology techniques are employed to study the expression and function of the IDO gene and its protein products.

Analyzing the expression levels of IDO1 and its isoform IDO2 provides critical insight into the pathway's activation in various physiological and pathological states, such as cancer. nih.gov The rationale for using an inhibitor like this compound often stems from findings that the IDO1 enzyme is overexpressed in tumor cells and the tumor microenvironment. abcam.com

mRNA Level Analysis: Quantitative real-time polymerase chain reaction (qPCR) is a standard method to measure the messenger RNA (mRNA) levels of IDO1 and IDO2. nih.gov Studies have used qPCR to demonstrate significantly upregulated IDO1 mRNA expression and downregulated IDO2 mRNA expression in the peripheral blood mononuclear cells of cancer patients compared to healthy controls. nih.gov

Protein Level Analysis: Western blotting is a common technique used to detect and quantify the amount of IDO protein in cell lysates or tissue extracts. nih.govresearchgate.net This method confirms whether the changes observed at the mRNA level translate to corresponding changes in protein expression, which is the direct target of this compound. For example, studies have shown that stimulation of cells with inflammatory cytokines like IFN-γ leads to a marked increase in IDO protein levels, validating the experimental models used for testing inhibitors. nih.govnih.gov

Table 2: Example Findings from IDO Gene Expression Studies in Cancer
Cancer TypeSample TypeGeneExpression Change vs. ControlReference
Nasopharyngeal CarcinomaPeripheral Blood Mononuclear CellsIDO1 mRNASignificantly Upregulated nih.gov
Nasopharyngeal CarcinomaPeripheral Blood Mononuclear CellsIDO2 mRNASignificantly Downregulated nih.gov
Non-Small Cell Lung CancerResected Tumor TissueIDO2 mRNAHigher expression associated with squamous histology and higher stage mdpi.com
Prostate CancerTumor TissueIDO mRNAHigher expression compared to benign prostatic hyperplasia nih.gov

Gene silencing and gene editing are powerful tools for validating the function of a specific gene and its role in disease, thereby confirming it as a viable therapeutic target for inhibitors like this compound.

Gene Silencing: This approach uses small interfering RNA (siRNA) to specifically target and degrade the mRNA of a gene, leading to a temporary reduction in the corresponding protein's expression. nih.govscbt.com Transfecting cells with siRNA targeting IDO1 or IDO2 has been shown to effectively downregulate their expression. nih.govnih.govresearchgate.net This "knockdown" allows researchers to mimic the effect of a pharmacological inhibitor. Studies using this technique have demonstrated that silencing IDO expression can inhibit the immunosuppressive function of dendritic cells and induce apoptosis in melanoma cells, providing strong evidence that targeting the IDO pathway is a promising therapeutic strategy. nih.govnih.gov

Gene Editing: Technologies like CRISPR/Cas9 allow for the permanent modification of a gene within a cell's DNA. mdpi.com This can be used to create a complete and permanent "knockout" of the IDO gene. nih.gov The cellular DNA repair mechanisms, such as non-homologous end-joining (NHEJ) or homology-directed repair (HDR), are harnessed to achieve this effect. biorxiv.orgnih.gov While less common for routine pathway analysis compared to siRNA, gene editing provides the most definitive validation of a gene's function by completely removing it, offering a benchmark against which the effects of transient methods like siRNA or reversible small molecule inhibitors can be compared.

Immunological Assays for Immune Cell Characterization

Flow Cytometry for Phenotyping Immune Cell Subsets

Flow cytometry has been a key technique to characterize the impact of this compound on the composition of immune cells within the tumor microenvironment. In preclinical studies involving glioma models, the analysis of tumor-infiltrating T lymphocytes has been a primary focus.

In a study utilizing a mouse glioma GL261 heterotopic model and a rat glioma C6 orthotopic model, treatment with PCC0208009 (this compound) in combination with temozolomide (B1682018) led to a significant increase in the percentages of CD3+, CD4+, and CD8+ T cells within the tumors. nih.gov This suggests that this compound can modulate the tumor immune microenvironment by promoting the infiltration or proliferation of key T cell populations.

A comparative study involving CT26 and B16F10 tumor-bearing mice also employed flow cytometry to analyze T cell populations within tumors. While treatment with PCC0208009 alone resulted in a slight, non-significant increase in the percentages of CD3+CD4+ and CD3+CD8+ T cells, these findings point towards a trend of enhanced T cell presence in the tumor. nih.gov

Detailed findings from these flow cytometry analyses are summarized in the table below.

ModelTreatmentImmune Cell SubsetObservation
Mouse Glioma GL261 PCC0208009 + TemozolomideCD3+ T cellsSignificant Increase
CD4+ T cellsSignificant Increase
CD8+ T cellsSignificant Increase
Rat Glioma C6 PCC0208009 + TemozolomideCD3+ T cellsSignificant Increase
CD4+ T cellsSignificant Increase
CD8+ T cellsSignificant Increase
Mouse Colon Carcinoma CT26 PCC0208009CD3+CD4+ T cellsSlight, non-significant increase
CD3+CD8+ T cellsSlight, non-significant increase
Mouse Melanoma B16F10 PCC0208009CD3+CD4+ T cellsSlight, non-significant increase
CD3+CD8+ T cellsSlight, non-significant increase

Cytokine and Chemokine Quantification

The functional effects of this compound on immune cells have been assessed by quantifying the secretion of key cytokines. In vitro studies using peripheral blood mononuclear cells (PBMCs) have demonstrated that PCC0208009 can enhance T cell activation and effector function. nih.gov

When PBMCs were stimulated with an anti-CD3 monoclonal antibody, the addition of PCC0208009 led to a significant, dose-dependent increase in the secretion of both Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). nih.gov IL-2 is crucial for T cell proliferation and survival, while IFN-γ is a key effector cytokine in the anti-tumor immune response. These findings suggest that by inhibiting IDO1, this compound can relieve the immunosuppressive effects of tryptophan catabolism and thereby boost T cell-mediated immunity.

The table below summarizes the in vitro cytokine secretion results.

Cell TypeStimulantTreatmentCytokineObservation
PBMC anti-CD3 mAbPCC0208009IL-2Significant, dose-dependent increase
IFN-γSignificant, dose-dependent increase

Preclinical Animal Models for Disease Research

Established Tumor Models (e.g., Syngeneic, Xenograft)

This compound has been evaluated in several syngeneic tumor models, which utilize immunocompetent animals, making them suitable for studying immunotherapies.

In the mouse glioma GL261 heterotopic model, the combination of PCC0208009 with temozolomide significantly suppressed tumor growth. nih.gov This anti-tumor effect was associated with a reduction in the proliferation marker Ki67 within the tumors. Similarly, in an orthotopic rat glioma C6 model, the combination therapy led to prolonged animal survival. nih.gov

A comparative study also demonstrated the anti-tumor efficacy of PCC0208009 as a single agent in both CT26 colon carcinoma and B16F10 melanoma models. In both models, oral administration of PCC0208009 resulted in a significant suppression of tumor growth. nih.gov

The following table summarizes the findings from these syngeneic tumor models.

ModelCancer TypeTreatmentKey Findings
GL261 GliomaPCC0208009 + TemozolomideSignificant tumor growth suppression; Reduced Ki67 expression
C6 GliomaPCC0208009 + TemozolomideProlonged animal survival
CT26 Colon CarcinomaPCC0208009Significant tumor growth suppression
B16F10 MelanomaPCC0208009Significant tumor growth suppression

Currently, there is no publicly available research detailing the use of this compound in xenograft tumor models.

Models of Neuropathic Pain

The therapeutic potential of this compound has been explored in a rat model of neuropathic pain induced by spinal nerve ligation (SNL). In this model, administration of PCC0208009 was found to alleviate pain-related behaviors. Specifically, it decreased mechanical and thermal hypersensitivity. Furthermore, the study showed that PCC0208009 treatment led to a decrease in the levels of IDO1 in the anterior cingulate cortex (ACC) and amygdala, brain regions implicated in pain processing.

Models for Inflammatory and Autoimmune Conditions

At present, there are no publicly available studies that have investigated the use of this compound in animal models of inflammatory or autoimmune conditions such as rheumatoid arthritis, inflammatory bowel disease, or multiple sclerosis.

Future Directions and Research Gaps in Ido in 2 Studies

Comprehensive Elucidation of Non-Canonical IDO-IN-2 Effects

Beyond its primary role in catalyzing the breakdown of tryptophan, IDO1 is understood to exert immunosuppressive effects through both enzymatic and non-enzymatic mechanisms acs.org. The metabolic depletion of tryptophan and the accumulation of kynurenine (B1673888) are considered canonical enzymatic mechanisms acs.org. However, non-canonical, non-enzymatic functions of IDO also contribute to immune suppression acs.orgfrontiersin.org. For instance, IDO may act as a signaling protein, inducing NF-κB, which can favor the survival of regulatory plasmacytoid dendritic cells frontiersin.org. These cells suppress T-cell activity and promote Treg formation frontiersin.org. The effect of IDO might also involve the upregulation of SHP-1 and SHP-2 receptors on dendritic cells through a non-enzymic function frontiersin.org.

A significant research gap lies in comprehensively elucidating the specific non-canonical effects of this compound. While the non-enzymatic functions of IDO1 are being explored, the precise ways in which this compound might influence these pathways, independent of its enzymatic inhibitory activity, remain to be fully understood. Maximizing immunotherapeutic efficacy may require neutralizing both the enzyme-dependent and non-enzyme-dependent functions of IDO, which current pharmacological approaches may not fully address acs.org.

Identification and Validation of Predictive Biomarkers for Therapeutic Response

A critical challenge in the clinical application of IDO inhibitors, including potential future uses of this compound, is the identification of reliable predictive biomarkers for therapeutic response frontiersin.orgbmj.comascopubs.org. While IDO expression has been investigated as a potential marker, its utility can be complex bmj.complos.org. For example, IDO expression in tumor cells or antigen-presenting cells was not found to be predictive of response to ipilimumab in a study on metastatic melanoma plos.org. However, other research suggests IDO gene expression as a predictive biomarker for response to PD-L1 therapy nih.gov.

The genetic status regarding the IDO2 gene may also serve as a predictive marker of response bmj.com. IDO activity, reflected by baseline tryptophan levels, has been suggested as a potential predictive biomarker in non-small cell lung cancer (NSCLC) patients receiving checkpoint inhibitor therapy amegroups.org. A cut-off of ≥49.3 µmol/L for baseline tryptophan levels showed potential in predicting disease control amegroups.org.

Future research needs to focus on identifying and validating robust biomarkers that can predict which patients are most likely to benefit from this compound treatment, potentially in combination with other therapies. This could involve further investigation into IDO isoform expression (IDO1 and IDO2), tryptophan and kynurenine pathway metabolites, and the broader tumor microenvironment bmj.comascopubs.orgamegroups.org.

Strategies to Circumvent Compensatory Tryptophan Catabolic Pathways (e.g., dual IDO1/TDO inhibition)

The kynurenine pathway involves multiple enzymes, including IDO1, IDO2, and tryptophan 2,3-dioxygenase (TDO) ascopubs.orgekb.eg. Inhibition of IDO1 alone can sometimes lead to compensatory upregulation or activity of TDO, potentially limiting the effectiveness of IDO1-specific inhibitors like this compound ascopubs.orgekb.eg. TDO is mainly present in the liver but can also be induced frontiersin.orgnih.gov. Compensatory TDO overexpression can abrogate IDO1 inhibition ascopubs.org. While IDO2 has lower expression and reduced tryptophan degradation capacity compared to IDO1 and TDO, compensatory activation after IDO1 inhibition might still occur ascopubs.orgekb.egmdpi.com.

Therefore, a significant area for future research involves developing strategies to circumvent these compensatory pathways. This includes the development and evaluation of dual IDO1/TDO inhibitors ascopubs.orgekb.eglabcorp.com. Some dual inhibitors are already under investigation ekb.egfrontiersin.orglabcorp.com. Exploring the potential for this compound to be used in combination with TDO inhibitors, or the development of next-generation inhibitors based on this compound's structure that target both IDO1 and TDO, represents a crucial future direction.

Exploration of this compound's Therapeutic Potential in a Broader Range of Pathologies

While IDO inhibitors have been primarily investigated for their potential in cancer immunotherapy, the IDO pathway is implicated in a variety of other pathological conditions, including autoimmune diseases, infectious diseases, depression, and neurodegenerative disorders frontiersin.orgbmj.commdpi.comnih.gov. Aberrant IDO activity has been associated with conditions like type 2 diabetes, multiple sclerosis, depression, and inflammatory bowel disorders frontiersin.org. IDO-1 inhibition also shows therapeutic potential in Alzheimer's disease by mitigating neuroinflammation mdpi.com.

Future research should explore the therapeutic potential of this compound in a broader range of these pathologies where IDO dysregulation plays a role. Leveraging lessons learned from oncology studies and the development of IDO-1 drugs for cancer could provide an advanced starting point for evaluating this compound's utility in central nervous system disorders and other inflammation-associated conditions mdpi.com.

Development of Advanced Methodologies for In Situ and Real-Time Monitoring of this compound Activity

Monitoring the activity of IDO inhibitors like this compound in situ and in real-time is crucial for understanding their pharmacodynamics, optimizing dosing strategies, and evaluating treatment response. Current methods for assessing IDO activity often involve quantifying tryptophan and kynurenine levels using techniques like HPLC acs.orgnih.gov. While effective, these methods may be time-consuming or require sample processing that doesn't allow for real-time, in situ monitoring acs.orgnih.gov.

The development of advanced methodologies for real-time and in situ monitoring of this compound activity represents a significant research gap. This could involve the creation of novel biosensors or imaging techniques that can directly or indirectly measure this compound binding, IDO enzymatic activity, or downstream pathway modulation in living systems or tissues. Such advancements would provide invaluable tools for preclinical and clinical research, allowing for a deeper understanding of this compound's effects and facilitating the development of more effective treatment strategies. Research into real-time monitoring techniques for other biological processes, such as caspase cascade activation, using fluorescent nanoprobes, highlights the potential for similar approaches to be developed for monitoring enzyme activity like IDO researchgate.net.

Q & A

Q. How to ensure data integrity when reporting this compound’s preclinical results?

  • Guidelines : Pre-register study protocols (e.g., on Open Science Framework), document raw data (e.g., HPLC traces, assay plates), and use attention-check questions in peer reviews to mitigate fraud .

Tables for Quick Reference

Parameter Reported Values Source
IC50 (HeLa cells) 0.068 μM , 4.52 nM WO/2015031295A1
IC50 (HEK293 cells) 0.16 μM MedChemExpress
Purity 98.54% , 97% Supplier data
Neuropathic Pain Model ACC/amygdala synaptic plasticityT4142 report

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.